3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide
Description
3-Chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide is a synthetic small molecule featuring a benzothiophene core substituted with a chlorine atom at position 3 and a carboxamide group linked to a phenylsulfonyl moiety modified with a 3,4-dihydroquinoline ring.
Properties
IUPAC Name |
3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3S2/c25-22-19-8-2-4-10-21(19)31-23(22)24(28)26-17-11-13-18(14-12-17)32(29,30)27-15-5-7-16-6-1-3-9-20(16)27/h1-4,6,8-14H,5,7,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIKXIIPXBCDDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which is functionalized with a carboxamide group. The introduction of the sulfonyl group is achieved through sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The dihydroquinoline moiety is then incorporated through a cyclization reaction, which may involve the use of catalysts and specific reaction conditions to ensure the desired regioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chloro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or heteroaryl groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties, particularly against multidrug-resistant bacteria. The presence of chlorine atoms in the structure enhances its lipophilicity, which improves penetration into bacterial cells, thus increasing its efficacy against Gram-positive pathogens .
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited notable antimicrobial activity against strains harboring the vanB gene, which confers resistance to vancomycin. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 16 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Various derivatives have shown varying degrees of cytotoxicity against cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). For instance, modifications to the chemical structure have led to enhanced anticancer activity, with some derivatives achieving significant reductions in cell viability .
Table 1: Anticancer Activity Against Cell Lines
| Compound Derivative | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Original Compound | Caco-2 | 39.8 | <0.001 |
| Modified Compound A | Caco-2 | 31.9 | <0.001 |
| Modified Compound B | A549 | 54.9 | 0.0011 |
| Modified Compound C | A549 | 40.2 | <0.001 |
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and chlorination processes. The careful design of synthetic pathways allows for the modification of functional groups to optimize biological activity and selectivity against target pathogens and cancer cells .
Mechanism of Action
The mechanism of action of 3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and dihydroquinoline moiety are believed to play key roles in its biological activity, potentially interacting with enzymes or receptors to modulate their function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
SAG (3-Chloro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(4-Pyridinyl)benzyl]-1-Benzothiophene-2-Carboxamide)
- Structure: Differs in the sulfonylphenyl substituent, which is replaced by a trans-4-(methylamino)cyclohexyl and 3-(4-pyridinyl)benzyl group.
- Activity: Potent SMO agonist inducing GLI transcription factor activation and cilia translocation of SMO at nanomolar concentrations. Used in studies of neural tube patterning .
- Solubility : SAG-dihydrochloride (water-soluble derivative) is utilized in cell culture media at 200 nM .
SAG1.5 (3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[[3-(4-Pyridinyl)phenyl]methyl]-1-Benzothiophene-2-Carboxamide)
- Structure : Incorporates additional fluorine atoms at positions 4 and 7 of the benzothiophene core.
- Activity : Enhanced potency compared to SAG, with improved pharmacokinetic properties .
TRPV4 Channel Agonists
GSK1016790A (N-((1S)-1-([4-((2S)-2-([(2,4-Dichlorophenyl)Sulfonyl]Amino)-3-Hydroxypropanoyl)-1-Piperazinyl]Carbonyl)-3-Methylbutyl)-1-Benzothiophene-2-Carboxamide)
- Structure : Replaces the sulfonylphenyl group with a piperazinyl-carbonyl-dichlorophenylsulfonamide moiety.
- Activity : Activates TRPV4 channels, inducing calcium influx in vascular endothelial cells .
Antimicrobial Derivatives
3-Chloro-N-[4-(1,5-Diphenyl-4,5-Dihydro-1H-Pyrazol-3-yl)Phenyl]-1-Benzothiophene-2-Carboxamide (6a)
- Structure : Features a 1,5-diphenylpyrazole substituent.
- Activity : Synthesized via condensation with phenylhydrazine; exhibits antimicrobial properties against Gram-positive bacteria .
Substituent-Driven Pharmacological Divergence
The biological activity of 3-chloro-1-benzothiophene-2-carboxamide derivatives is critically dependent on the sulfonylphenyl substituent:
Key Research Findings
- SMO Agonists: SAG and derivatives demonstrate nanomolar efficacy in Hh pathway activation, critical for developmental biology and cancer research .
- TRPV4 Agonists : GSK1016790A’s selectivity for TRPV4 over other ion channels (e.g., TRPV1 or TRPA1) highlights the scaffold’s adaptability .
- Antimicrobial Activity : Pyrazole and thiadiazole-substituted derivatives show promise against drug-resistant pathogens .
Biological Activity
3-chloro-N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide, a complex organic compound, has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a benzothiophene core and a sulfonamide group attached to a quinoline derivative. The biological implications of this compound are significant, particularly in the fields of anti-inflammatory and anticancer research.
The compound has the following chemical properties:
- Molecular Formula : C24H19ClN2O3S2
- Molecular Weight : Approximately 432.9 g/mol
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
- Melting Point : 232°C to 234°C
- LogP Value : 3.56 (indicates moderate lipophilicity)
- pKa Value : 7.81 (suggests it can exist in both protonated and deprotonated forms depending on pH) .
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. The presence of the thiophene sulfonyl group enhances its interaction with biological targets involved in inflammatory pathways. In vitro studies have shown that this compound can inhibit specific enzymes associated with inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
The anticancer properties of this compound have been explored through various studies. In vitro assays demonstrate that it inhibits cell proliferation in several cancer cell lines, including Caco-2 and A549 cells. Notably, the compound has shown an IC50 value indicating cytotoxicity at concentrations ranging from 27 µM to less than 10 µM against different cell lines .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. For instance, treatment with the compound has resulted in significant G0/G1 phase arrest in HCT-116 cells, indicating its role in disrupting the cell cycle .
Research Findings
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study A | Caco-2 | <10 | Significant reduction in viability |
| Study B | A549 | 27 | Moderate cytotoxicity observed |
| Study C | HCT-116 | 9.379 | Induced G0/G1 phase arrest |
Case Studies
In a specific case study involving the evaluation of the compound's cytotoxic effects, it was found that treatment with varying concentrations led to a dose-dependent decrease in cell viability across multiple cancer cell lines. The study highlighted that structural modifications of similar compounds could enhance or diminish biological activity, emphasizing the importance of molecular design .
Q & A
Q. Analytical Validation :
- Purity : Thin-layer chromatography (TLC) monitors reaction progress.
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify functional groups and connectivity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight.
- HPLC : Quantifies purity (>95%) using reverse-phase columns .
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Basic Research Focus
- Spectroscopic Analysis :
- FT-IR : Identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
- NMR : Distinct aromatic protons (δ 7.0–8.5 ppm) and dihydroquinoline protons (δ 2.5–3.5 ppm) .
- Crystallography : Single-crystal X-ray diffraction resolves 3D structure, confirming bond angles, dihedral angles, and packing motifs. For related analogs, C–H···O hydrogen bonding stabilizes the sulfonamide moiety .
What strategies are effective in optimizing the yield of the sulfonylation step during synthesis?
Q. Advanced Research Focus
- Solvent Optimization : Polar aprotic solvents (e.g., DCM or acetonitrile) enhance sulfonyl chloride reactivity.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., hydrolysis).
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Workup : Quench excess sulfonyl chloride with ice-cold water and extract with ethyl acetate to isolate intermediates .
How can researchers analyze discrepancies in the compound's stability data across different environmental conditions?
Q. Advanced Research Focus
- Controlled Stability Studies :
- pH Variability : Test solubility and degradation in buffers (pH 1–13) via HPLC.
- Thermal Stability : Accelerated aging at 40°C/75% RH for 4 weeks, monitoring decomposition by MS.
- Light Exposure : UV-vis spectroscopy tracks photodegradation under ICH Q1B guidelines .
- Data Reconciliation : Use Arrhenius plots to extrapolate shelf-life and identify degradation pathways (e.g., hydrolysis of the amide bond) .
What computational approaches are used to predict the compound's reactivity and interaction with biological targets?
Q. Advanced Research Focus
- In Silico Modeling :
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier permeability .
What are the solubility profiles of the compound, and how do they influence experimental design?
Q. Basic Research Focus
- Solubility Screening :
- Aqueous Solubility : Poor in water (<0.1 mg/mL); requires DMSO or ethanol for stock solutions.
- pH-Dependent Solubility : Enhanced in alkaline conditions (pH >10) due to deprotonation of sulfonamide .
- Experimental Implications :
- In Vitro Assays : Use ≤0.1% DMSO to avoid cytotoxicity.
- Formulation Studies : Co-solvents (PEG 400) or cyclodextrin inclusion complexes improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
